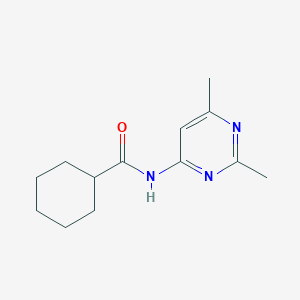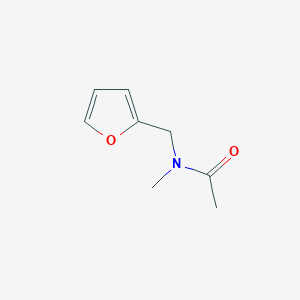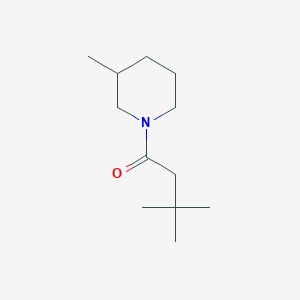![molecular formula C13H25NO3 B7560884 1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)
1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one, also known as MMB-2201, is a synthetic cannabinoid that has been widely used as a research chemical. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of cannabis. In recent years, MMB-2201 has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to mimic the effects of natural cannabinoids.
Mecanismo De Acción
1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are located throughout the body and are responsible for regulating various physiological processes such as pain perception, inflammation, and mood. By binding to these receptors, this compound can modulate the activity of the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased dopamine release, decreased GABA release, and increased cAMP levels. These effects are thought to be responsible for the drug's psychoactive and therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, the drug's synthetic nature and lack of long-term safety data make it difficult to extrapolate its effects to humans, and caution should be exercised when interpreting its results.
Direcciones Futuras
Further research on 1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one is needed to fully understand its therapeutic potential and safety profile. Some future directions for research include investigating the drug's effects on different physiological systems, elucidating its mechanism of action, and exploring its potential as a treatment for various medical conditions. Additionally, more studies are needed to assess the long-term safety of this compound and its potential for abuse.
Métodos De Síntesis
The synthesis of 1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one involves the reaction of 1-(5-fluoropentyl)-3-(2-methoxyphenyl)indole with 3-(2-methoxyethyl)-1-piperidinyl)-1-butanol in the presence of a Lewis acid catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various medical conditions such as chronic pain, anxiety disorders, and inflammation-related diseases.
Propiedades
IUPAC Name |
1-[3-(2-methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(2)9-13(15)14-6-4-5-12(10-14)17-8-7-16-3/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHHCJYRZHDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC(C1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7560813.png)
![1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol](/img/structure/B7560817.png)

![1-Methyl-4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7560842.png)
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B7560870.png)



![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)